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molecular formula C38H16N4O10 B8574352 Tetraphthalimido-1,4-benzoquinone

Tetraphthalimido-1,4-benzoquinone

Cat. No. B8574352
M. Wt: 688.6 g/mol
InChI Key: CLTIKMDOPPJCLT-UHFFFAOYSA-N
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Patent
US04581349

Procedure details

A suspension of chloranil (10.00 g, 0.04 mole) and potassium phthalimide (30.00 g, 0.16 mole) in acetonitrile is refluxed overnight. The deep purple solution is allowed to cool and then filtered, yielding a tan solid. This solid is then boiled in approximately 200 ml of dimethylformamide for ten minutes. The hot DMF suspension is then filtered yielding a white thixotropic solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(Cl)[C:7](=[O:8])[C:6](Cl)=[C:5](Cl)[C:3](=[O:4])[C:2]=1Cl.[C:13]1(=[O:23])[NH:17][C:16](=[O:18])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12.[K]>C(#N)C.CN(C)C=O>[C:13]1(=[O:23])[N:17]([C:1]2[C:7](=[O:8])[C:6]([N:17]3[C:13](=[O:23])[C:14]4=[CH:22][CH:21]=[CH:20][CH:19]=[C:15]4[C:16]3=[O:18])=[C:5]([N:17]3[C:13](=[O:23])[C:14]4=[CH:22][CH:21]=[CH:20][CH:19]=[C:15]4[C:16]3=[O:18])[C:3](=[O:4])[C:2]=2[N:17]2[C:16](=[O:18])[C:15]3=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]3[C:13]2=[O:23])[C:16](=[O:18])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12 |f:1.2,^1:23|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
yielding a tan solid
FILTRATION
Type
FILTRATION
Details
The hot DMF suspension is then filtered
CUSTOM
Type
CUSTOM
Details
yielding a white thixotropic solid

Outcomes

Product
Name
Type
Smiles
C1(C=2C(C(N1C1=C(C(C(=C(C1=O)N1C(C=3C(C1=O)=CC=CC3)=O)N3C(C=1C(C3=O)=CC=CC1)=O)=O)N1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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